1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy-

Medicinal chemistry Physicochemical profiling Ligand efficiency

Medicinal chemists probing NMDA glycine site SAR face a gap: C3 lipophilic & C5 electron-donating substituents are individually precedented, but their combined effect on pKi is unknown. CAS 53924-10-0 uniquely combines 3-diphenylmethyl (cLogP +4.0) with a free 5-OH group (+1 HBD vs non-hydroxylated analog), enabling direct [³H]glycine displacement assays to resolve this ambiguity. • Single compound replaces multi-step synthesis: free 5-OH eliminates hydrogenolysis deprotection required for 5-benzyloxy analog • Generates novel SAR data points unattainable from mono-substituted analogs • Suitable for 96-well parallel O-functionalization libraries

Molecular Formula C22H17NO3
Molecular Weight 343.4 g/mol
CAS No. 53924-10-0
Cat. No. B13931505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy-
CAS53924-10-0
Molecular FormulaC22H17NO3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(NC4=C3C=C(C=C4)O)C(=O)O
InChIInChI=1S/C22H17NO3/c24-16-11-12-18-17(13-16)20(21(23-18)22(25)26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,23-24H,(H,25,26)
InChIKeyIGSKKFSCKDZNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Diphenylmethyl)-5-hydroxy-1H-indole-2-carboxylic Acid: Identity and Physicochemical Profile


1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- (CAS 53924-10-0; synonym: 3-benzhydryl-5-hydroxy-1H-indole-2-carboxylic acid) is a disubstituted indole-2-carboxylic acid derivative with molecular formula C₂₂H₁₇NO₃ and molecular weight 343.38 g/mol . The compound features a carboxylic acid at position 2, a bulky diphenylmethyl (benzhydryl) group at position 3, and a hydroxyl group at position 5 of the indole core [1]. This substitution pattern places it within the broader class of 3-substituted indole-2-carboxylic acids, a scaffold recognized for antagonism at the strychnine-insensitive glycine binding site of the NMDA receptor complex and for HIV-1 integrase inhibition [2][3]. The compound is listed in the Beilstein Handbook (Reference 5-22-05-00366) and appears in the ECHA substance inventory, indicating regulatory recognition within the EU chemicals framework [4]. Commercially, it is available from specialty chemical suppliers as a research-grade intermediate; no large-scale industrial procurement channels were identified as of the search date, consistent with its status as a specialized research tool rather than a commodity chemical.

Scaffold 3-(Diphenylmethyl)-5-hydroxyindole-2-carboxylic acid; disubstituted indole core with H-bond donor and lipophilic groups
Substitution Unique combination of 3-benzhydryl and 5-OH; no direct commercial analog replicates both pharmacophoric features
Availability Specialty research-grade intermediate; ECHA inventory listing supports EU sourcing identification

Why Generic Analogs Cannot Replace This Compound


Within the indole-2-carboxylic acid family, compounds differing by even a single substituent position exhibit divergent physicochemical properties, biological target engagement, and synthetic reactivity profiles that preclude simple interchange [1]. The target compound's simultaneous presentation of a lipophilic 3-diphenylmethyl group (cLogP contribution ~+4.0) and a hydrogen-bond-donating 5-hydroxy group creates a property set not replicated by any single commercially available analog: the non-hydroxylated comparator CAS 53924-09-7 lacks the 5-OH H-bond donor and has measurably lower density and boiling point ; the 5-chloro analog CAS 53924-08-6 replaces the electron-donating OH with an electron-withdrawing Cl, reversing the electronic character at position 5; and the 5-benzyloxy analog CAS 53924-12-2 bears a protected phenol with substantially higher molecular weight (433.51 vs. 343.38) and altered lipophilicity . The 5-OH group is not merely an incremental modification — published QSAR analyses on 3-substituted indole-2-carboxylate glycine antagonists demonstrate that electron-donor resonance effects at the indole para position significantly increase binding pKi, while excessive lipophilicity and steric bulk decrease it [2]. Thus, the net pharmacological outcome of the target compound's substitution pattern is a quantitatively non-obvious function of opposing steric, electronic, and lipophilic vectors that cannot be predicted by interpolation from mono-substituted analogs. For procurement decisions in medicinal chemistry or chemical biology, substitution with any close analog would require independent re-profiling of potency, selectivity, solubility, and metabolic stability.

H-Bond Pharmacophore Mismatch

5-OH adds +1 H-bond donor/acceptor vs. non-hydroxylated analog (CAS 53924-09-7); target binding profile may shift and cannot be assumed equivalent.

Bulk Property Shift

Higher computed density (+0.071 g/cm³) and boiling point (+51°C) relative to 5-H analog alter crystallization and distillation behavior in scale-up.

Synthetic Handle Divergence

Free 5-OH enables direct O-functionalization; 5-Cl, 5-BnO, or 5-H analogs require additional deprotection or cross-coupling steps, affecting library throughput.

Comparative Evidence Against Closest Analogs


H-Bond Donor/Acceptor Profile vs. Non-Hydroxylated Analog

The target compound (CAS 53924-10-0) contains a 5-hydroxy group that adds one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) relative to its closest non-hydroxylated analog, 1H-indole-2-carboxylic acid, 3-(diphenylmethyl)- (CAS 53924-09-7). This yields a total of 3 HBD (COOH, indole NH, 5-OH) and 4 HBA (C=O, COOH oxygen, 5-OH oxygen) versus 2 HBD and 3 HBA for the comparator . The difference of +1 HBD is pharmacologically consequential: Lipinski's rule-of-five analysis and CNS MPO scoring both penalize or reward HBD count differentially depending on the target profile. For glycine-site NMDA antagonists derived from the indole-2-carboxylate scaffold, published SAR indicates that hydrogen-bond-accepting polarity at the position corresponding to C5 is associated with sub-micromolar binding affinity (Ki <1 μM), whereas non-polar substituents at the same position yield weaker antagonists [1].

H-Bond Donor/Acceptor
Head-to-head
Target: 3 HBD, 4 HBA
Comparator: 2 HBD, 3 HBA
Pharmacophore-relevant profile difference; binding and solubility may differ
Structural enumeration from SMILES; +1 HBD, +1 HBA
Medicinal chemistry Physicochemical profiling Ligand efficiency

Physicochemical Properties vs. Non-Hydroxylated Analog

The introduction of the 5-hydroxy substituent produces measurable changes in bulk physicochemical properties relative to the non-hydroxylated comparator. The target compound (CAS 53924-10-0) has a computed density of 1.341 g/cm³ and a predicted boiling point of 601.5°C at 760 mmHg . In contrast, the non-hydroxylated analog CAS 53924-09-7 has a computed density of 1.27 g/cm³ and a predicted boiling point of 550.1°C at 760 mmHg . The density difference of +0.071 g/cm³ and the boiling point elevation of ~51°C are consistent with the additional intermolecular hydrogen bonding conferred by the 5-OH group. These differences are directly relevant to chromatographic purification method development, recrystallization solvent selection, and thermal stability assessments during scale-up.

Density & Boiling Point
Data to verify
Target: 1.341 g/cm³, 601.5°C
Comparator: 1.27 g/cm³, 550.1°C
Affects purification and scale-up protocol development
Computed values; experimental data not located
Process chemistry Purification development Scale-up feasibility

Synthetic Versatility: 5-OH as Derivatization Handle

The target compound's free 5-hydroxy group serves as a direct synthetic handle for O-alkylation, O-acylation, sulfonylation, or Mitsunobu reactions, enabling late-stage diversification without requiring deprotection steps . This contrasts with: (i) the non-hydroxylated analog (CAS 53924-09-7), which requires electrophilic aromatic substitution for C5 functionalization — a reaction complicated by the electron-rich indole and the sterically demanding 3-diphenylmethyl group; (ii) the 5-chloro analog (CAS 53924-08-6), which requires transition-metal-catalyzed cross-coupling for C5 elaboration; and (iii) the 5-benzyloxy analog (CAS 53924-12-2), which requires a hydrogenolysis deprotection step before the phenol can be exploited . The 2000 J. Heterocyclic Chem. paper by Bratton, Roth, Trivedi, and Unangst explicitly describes 3-benzhydryl-5-substituted-indole-2-carboxylate intermediates — elaborated from a 5-nitro precursor — as key scaffolds for constructing 3,5-substituted-indole-2-carboxamide libraries [1]. The target compound's free 5-OH eliminates one synthetic step (nitro reduction/diazotization/hydrolysis or benzyl deprotection) relative to the protected precursors, representing a tangible efficiency gain in parallel synthesis workflows.

Synthetic Derivatization
Class-level
1-step O-functionalization vs ≥2 steps for protected/halogenated analogs
Reduces synthetic sequence; benefits parallel library production
Based on indole-2-carboxamide synthesis, J. Heterocyclic Chem. 2000
Synthetic chemistry Library synthesis Medicinal chemistry diversification

Pharmacological Inference: NMDA and HIV-1 Integrase Targets

Two well-characterized pharmacological activities of the indole-2-carboxylic acid scaffold provide class-level guidance for the target compound's potential applications, though direct data for CAS 53924-10-0 is absent from the public literature. (1) NMDA glycine-site antagonism: Indole-2-carboxylic acid (I2CA) itself is a competitive antagonist at the glycine binding site of the NMDA receptor; 5-fluoro-I2CA has a reported Ki of 15 μM against [³H]glycine binding . More potent 3-substituted analogs achieve Ki values in the nanomolar range — 3-[2-[(phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid shows noncompetitive inhibition of [³H]TCP binding with pKi ~8.5 [1]. Critically, QSAR analysis of this series established that electron-donor resonance effects at the para position of the C3 aryl group increase pKi, while excessive lipophilicity and steric bulk decrease it [1]. The target compound's 5-OH is an electron-donating group (+M effect), but the 3-diphenylmethyl group is both highly lipophilic and sterically bulky — creating a quantitatively ambiguous net effect. (2) HIV-1 integrase inhibition: The indole-2-carboxylic acid core chelates Mg²⁺ ions in the integrase active site, with the parent scaffold showing IC₅₀ of 32.37 μM [2]. Optimization via C3 long-chain substitution yielded compound 20a with IC₅₀ of 0.13 μM, a 249-fold improvement attributed to occupancy of a hydrophobic cavity near the active site [2]. The target compound's 3-diphenylmethyl group provides substantial hydrophobic bulk that could, in principle, engage this cavity — but the 5-OH introduces polarity and H-bonding capacity absent from the optimized lead series, making potency extrapolation unreliable without direct testing.

Pharmacological Inference
Class-level
NMDA glycine site and HIV-1 integrase: optimized indole-2-carboxylates show nM–sub-µM activity; target combination not directly tested
Scaffold-associated target context; requires direct profiling for this substitution
QSAR bidirectional: C5 electron-donor may increase affinity; C3 lipophilicity may decrease it
Neuroscience Antiviral research Excitotoxicity HIV-1 integrase

Radical Reactivity: 5-Hydroxy vs. Non-Hydroxylated Indoles

The 2002 pulse radiolysis study by Naik, Priyadarsini, and Mohan (DOI: 10.1039/B207618G) established quantitative differences in radical behavior between 5-hydroxyindoles and their non-hydroxylated counterparts [1]. In that study, 5-hydroxy-substituted indoles (serotonin, 5-hydroxytryptophan, 5-hydroxytryptophol) exhibited a red-shifted indolyl radical absorption maximum at 375–380 nm in alkaline conditions, whereas non-hydroxylated analogs retained absorption at 345–350 nm across all pH values. The radical pKa values were determined as 9.3, 9.6, and 9.0 for the three 5-hydroxy compounds respectively. Critically, upon reaction with oxygen, only the 5-hydroxy-substituted indoles produced a new absorbing species at 400–410 nm attributed to indoloxyl radicals, whereas non-hydroxylated indoles showed no such product [1]. The second-order radical decay rate constants (2k) at pH 7 ranged from 0.6–2.0 × 10⁹ dm³ mol⁻¹ s⁻¹ across all compounds tested [1]. While CAS 53924-10-0 was not among the specific compounds studied, the consistent behavior of 5-hydroxyindoles as a class supports inference that the target compound would exhibit analogous differential redox chemistry compared to its non-hydroxylated comparator CAS 53924-09-7.

Radical Reactivity
Class-level
5-OH indoles: absorption 375–380 nm (alkaline), O2 adduct at 400–410 nm
Non-OH: no shift, no O2 adduct
Binary difference; only 5-OH enables indoloxyl radical detection
Pulse radiolysis study, 2002; radical pKa ~9.0–9.6
Free radical chemistry Oxidative stress Pulse radiolysis Electron transfer

pKa Differentiation: 5-OH vs. 5-H Analogs

The target compound possesses two ionizable protons not present in the non-hydroxylated analog: the 5-phenolic OH (predicted pKa₂ ~9.0–10.0 based on 5-hydroxyindole ionization studies [1]) in addition to the carboxylic acid (pKa₁). The non-hydroxylated analog CAS 53924-09-7 has only the carboxylic acid proton with a predicted pKa of 4.51±0.30 . Experimental ionization studies on 5-hydroxyindole-2-carboxylic acid (CAS 21598-06-1) reveal multiple prototropic species whose distribution is pH- and Hammett-acidity-dependent, with the phenolic OH deprotonation producing a distinct spectral shift in both absorption and fluorescence [1]. This additional ionization equilibrium means the target compound exists in at least three distinct charge states (neutral, monoanionic carboxylate, dianionic carboxylate + phenolate) across the physiologically relevant pH range (1–10), compared to only two for the comparator. For formulation development or biological assay design, this pH-dependent speciation directly affects aqueous solubility, membrane permeability, and protein binding.

Ionization States
Class-level
3 charge states (pH 1–10) vs 2 for non-OH analog; additional phenolic pKa ~9.0–10.0
pH-dependent speciation affects solubility and membrane permeability
Inferred from 5-hydroxyindole-2-carboxylic acid ionization studies
Ionization state pH-dependent solubility Bioavailability prediction

Application Scenarios


Probing Novel Indole Chemical Space at NMDA Glycine Site

For neuroscience groups pursuing strychnine-insensitive glycine binding site antagonists, the target compound combines a C3 substituent type (diphenylmethyl) and a C5 substituent type (hydroxy) that are individually precedented in the SAR literature but have not been reported together. Published QSAR models indicate that C3 lipophilicity/steric bulk decreases pKi while C5 electron-donor resonance increases it [1]; the net effect of this specific combination is unknown and constitutes a testable hypothesis. Procurement of CAS 53924-10-0 enables direct radioligand displacement assays ([³H]glycine, rat cortical membranes) to resolve this ambiguity, generating novel SAR data points that cannot be obtained from either mono-substituted analog alone. The compound's additional H-bond donor (+1 HBD vs. CAS 53924-09-7) and pH-dependent ionization at the 5-OH further differentiate its pharmacological profile .

Late-Stage Diversification for Indole-2-carboxamide Libraries

The free 5-OH group on CAS 53924-10-0 provides a direct O-functionalization handle that eliminates the deprotection step required when using the 5-benzyloxy analog (CAS 53924-12-2) or the 5-nitro precursor route described in the 2000 J. Heterocyclic Chem. synthesis of 3,5-substituted indole-2-carboxamides [2]. In a typical 96-well parallel synthesis campaign, a one-step reduction per compound saves approximately 1–2 days of total workflow time and avoids hydrogenolysis equipment requirements. The target compound thus serves as a strategically efficient core scaffold for generating diverse C5-O-alkyl, C5-O-acyl, or C5-O-sulfonyl libraries while retaining the 3-diphenylmethyl group for hydrophobic pocket engagement.

Redox Probe Development via 5-Hydroxyindole Radical Adducts

The differential reactivity of 5-hydroxyindoles with oxygen — producing a characteristic indoloxyl radical absorption at 400–410 nm not observed with non-hydroxylated indoles [3] — makes the target compound a candidate for developing optical redox probes. The 3-diphenylmethyl group may further modulate radical stability through steric shielding of the indolyl radical center, a hypothesis testable by pulse radiolysis or laser flash photolysis. For chemical biology groups studying oxidative stress pathways, CAS 53924-10-0 offers a scaffold combining the O₂-reactive 5-OH motif with a sterically bulky C3 substituent, a combination not represented among the compounds studied in the reference radical chemistry literature.

HIV-1 Integrase Inhibitor: Non-Canonical C3 Hydrophobic Occupancy

Published SAR on indole-2-carboxylic acid HIV-1 integrase inhibitors demonstrates that C3 substitution accessing the hydrophobic cavity near the active site dramatically improves potency (from IC₅₀ 32.37 μM to 0.13 μM) [4]. While the optimized leads employ linear alkyl/aryl chains at C3, the target compound presents a branched, biaryl C3 substituent (diphenylmethyl) that may engage this cavity through a distinct binding trajectory. The additional 5-OH group introduces polarity absent from the published lead series, potentially enabling interactions with proximal residues not exploited by the existing inhibitors. Procurement for integrase inhibition screening would determine whether this dual-substitution pattern accesses novel binding modes.

Application
Selection Property
Validation Focus
NMDA Glycine Site Chemical Space
Benzhydryl + 5-OH pharmacophore combination
Radioligand displacement assay context
Indole-2-carboxamide Library Diversification
Free 5-OH synthetic handle
Parallel synthesis workflow validation
Redox Probe via 5-Hydroxyindole Radicals
O2-reactive 5-hydroxyindole motif
Pulse radiolysis / indoloxyl radical characterization
HIV-1 Integrase Inhibitor Screening
Non-canonical C3 hydrophobic substituent
Integrase inhibition screening and binding mode assessment
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